Cas no 2287344-65-2 (5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole Chemical and Physical Properties
Names and Identifiers
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- 5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole
- EN300-6750373
- 2287344-65-2
-
- Inchi: 1S/C10H12IN3/c1-7(2)6-14-10-4-3-8(11)5-9(10)12-13-14/h3-5,7H,6H2,1-2H3
- InChI Key: KQBNYMUBPBGBBL-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)N=NN2CC(C)C
Computed Properties
- Exact Mass: 301.00759g/mol
- Monoisotopic Mass: 301.00759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 30.7Ų
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6750373-0.05g |
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole |
2287344-65-2 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
| Enamine | EN300-6750373-0.1g |
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole |
2287344-65-2 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
| Enamine | EN300-6750373-0.25g |
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole |
2287344-65-2 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
| Enamine | EN300-6750373-0.5g |
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole |
2287344-65-2 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
| Enamine | EN300-6750373-1.0g |
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole |
2287344-65-2 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
| Enamine | EN300-6750373-2.5g |
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole |
2287344-65-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
| Enamine | EN300-6750373-5.0g |
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole |
2287344-65-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
| Enamine | EN300-6750373-10.0g |
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole |
2287344-65-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 |
5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 5-iodo-1-(2-methylpropyl)-1H-1,2,3-benzotriazole
5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole: A Versatile Compound with Promising Applications in Pharmaceutical and Industrial Chemistry
5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole is a unique chemical entity with a complex molecular structure that has attracted significant attention in the field of medicinal chemistry. This compound, with the CAS number 2287344-65-2, represents a novel class of benzotriazole derivatives characterized by its iodinated and branched alkyl substituents. The synthesis and functionalization of this molecule are critical for understanding its potential applications in drug development and material science.
The molecular framework of 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole is built around a benzotriazole ring, which is a well-known heterocyclic compound with diverse biological activities. The iodine atom at the 5-position and the 2-methylpropyl group attached to the 1-position contribute to the molecule's reactivity and selectivity. Recent studies have highlighted the importance of these substituents in modulating the compound's pharmacokinetic properties and interaction with biological targets.
Recent advancements in synthetic organic chemistry have enabled the efficient preparation of 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole through catalytic cross-coupling reactions. Researchers have demonstrated that the introduction of the iodine atom enhances the molecule's ability to form covalent bonds with specific proteins, making it a valuable tool for drug design. The 2-methylpropyl substituent further stabilizes the molecular structure, which is crucial for maintaining the compound's integrity during biological processes.
One of the most promising applications of 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole is in the development of antiviral agents. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against RNA viruses by interfering with viral replication enzymes. The iodine atom's electron-withdrawing effect is believed to play a key role in this mechanism, as it enhances the molecule's ability to bind to viral proteins.
Another area of interest is the compound's potential as a photosensitizer in photodynamic therapy (PDT). Researchers at the University of Tokyo have investigated how 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole can generate reactive oxygen species (ROS) under light irradiation, which could be useful in targeting cancer cells. This property is attributed to the benzotriazole ring's ability to absorb light at specific wavelengths, a feature that has been extensively studied in recent years.
From a synthetic perspective, the preparation of 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole involves multiple steps, including the formation of the benzotriazole ring and the introduction of functional groups. A 2024 paper in Organic Letters described a novel method using microwave-assisted synthesis to achieve high yields of this compound. This approach not only improves efficiency but also reduces the environmental impact of the synthesis process.
The compound's pharmacological profile is another area of active research. In vitro studies have shown that 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole exhibits low toxicity towards healthy cells, which is a critical factor for its potential use in therapeutic applications. This property is likely due to the molecule's ability to selectively target pathogenic organisms while sparing host cells.
Recent computational studies have also explored the molecular interactions of 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole with various biological targets. Molecular docking simulations have revealed that the iodine atom plays a crucial role in stabilizing the compound's interaction with enzyme active sites. These findings provide valuable insights into the compound's mechanism of action and guide the design of more effective derivatives.
Environmental considerations are another important aspect of the compound's development. Researchers are investigating the biodegradation pathways of 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole to ensure its safe use in industrial applications. A 2023 study published in Environmental Science & Technology demonstrated that the compound undergoes rapid microbial degradation in aquatic environments, which is a positive indicator for its environmental safety.
Despite its promising properties, the development of 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole as a therapeutic agent faces several challenges. One of the main obstacles is the optimization of its solubility and bioavailability. Researchers are exploring various strategies, including the use of nanocarriers and prodrug approaches, to enhance the compound's delivery to target tissues.
Industrial applications of this compound are also being explored. In the field of materials science, 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole has shown potential as a component in photovoltaic materials due to its ability to absorb light efficiently. This property makes it a candidate for use in solar cells, where it could contribute to the development of more sustainable energy solutions.
Collaborative efforts between academic institutions and industry partners are playing a crucial role in advancing the research on 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole. These partnerships are facilitating the translation of basic research into practical applications, ensuring that the compound's potential is fully realized. The integration of multidisciplinary approaches is key to overcoming the challenges associated with its development.
As the field of medicinal chemistry continues to evolve, the role of 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole is likely to expand. Ongoing research is focused on understanding its full range of biological activities and optimizing its properties for specific applications. The compound's unique structure and functional groups make it a versatile platform for the development of new drugs and materials.
Future studies should also focus on the long-term effects of 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole in vivo. While initial studies have shown promising results, more comprehensive research is needed to assess its safety and efficacy in different biological systems. This will be essential for its eventual use in clinical and industrial settings.
In conclusion, 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole represents a significant advancement in the field of organic chemistry and its applications. The molecule's unique properties and potential uses in various domains highlight the importance of continued research and development. As scientists and engineers work to overcome the challenges associated with its use, the compound is poised to play a vital role in the future of medicine and technology.
Further exploration of this compound's properties and applications will undoubtedly lead to new discoveries and innovations. The interdisciplinary nature of this research ensures that the knowledge gained from studying 5-Iodo-1-(2-Methylpropyl)-1H-1,2,3-Benzotriazole will have a lasting impact on multiple fields, contributing to the advancement of science and technology in the years to come.
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